molecular formula C14H13BrN2O B5693422 N-(5-bromo-6-methyl-2-pyridinyl)-3-methylbenzamide

N-(5-bromo-6-methyl-2-pyridinyl)-3-methylbenzamide

Cat. No. B5693422
M. Wt: 305.17 g/mol
InChI Key: LZOOFLAFGRPVJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-bromo-6-methyl-2-pyridinyl)-3-methylbenzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. This compound is also known as GSK-2193874 and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments, and future directions.

Mechanism of Action

The mechanism of action of N-(5-bromo-6-methyl-2-pyridinyl)-3-methylbenzamide involves the inhibition of specific protein kinases such as RSK and MSK. These kinases play a crucial role in cell signaling pathways that regulate cellular processes such as cell growth, differentiation, and apoptosis. Inhibition of these kinases has been shown to have therapeutic potential in the treatment of various diseases such as cancer and inflammatory disorders.
Biochemical and Physiological Effects:
N-(5-bromo-6-methyl-2-pyridinyl)-3-methylbenzamide has been shown to have various biochemical and physiological effects. Inhibition of specific protein kinases by this compound has been shown to result in the modulation of cellular processes such as cell growth, differentiation, and apoptosis. This compound has also been shown to have anti-inflammatory effects and has been evaluated for its potential to act as a neuroprotective agent.

Advantages and Limitations for Lab Experiments

N-(5-bromo-6-methyl-2-pyridinyl)-3-methylbenzamide has several advantages and limitations for lab experiments. One of the advantages of this compound is its ability to selectively inhibit specific protein kinases, which makes it a valuable tool for studying protein function and interactions. However, the limitations of this compound include its low solubility in aqueous solutions, which can make it challenging to work with in certain experimental settings.

Future Directions

There are several future directions for the study of N-(5-bromo-6-methyl-2-pyridinyl)-3-methylbenzamide. One of the future directions is the continued evaluation of this compound as a drug candidate for the treatment of various diseases such as cancer, inflammatory disorders, and neurodegenerative diseases. Another future direction is the development of new synthesis methods to improve the yield and purity of this compound. Additionally, the use of this compound as a chemical probe for studying protein function and interactions is an area of future research. Finally, the evaluation of the potential of this compound to act as a neuroprotective agent is an exciting area of future research.

Synthesis Methods

The synthesis of N-(5-bromo-6-methyl-2-pyridinyl)-3-methylbenzamide involves the reaction of 5-bromo-6-methyl-2-pyridinecarboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 3-methylbenzamide in the presence of a base such as triethylamine to yield N-(5-bromo-6-methyl-2-pyridinyl)-3-methylbenzamide. This synthesis method has been optimized to achieve high yields and purity of the compound.

Scientific Research Applications

N-(5-bromo-6-methyl-2-pyridinyl)-3-methylbenzamide has been extensively studied for its potential applications in medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, this compound has been evaluated for its ability to inhibit the activity of protein kinases, which are enzymes that play a crucial role in cell signaling pathways. Inhibition of protein kinases has been shown to have therapeutic potential in the treatment of various diseases such as cancer and inflammatory disorders.
In biochemistry, N-(5-bromo-6-methyl-2-pyridinyl)-3-methylbenzamide has been studied for its ability to modulate the activity of specific proteins involved in cellular processes such as cell growth, differentiation, and apoptosis. This compound has also been evaluated for its potential to act as a chemical probe for studying protein function and interactions.
In pharmacology, N-(5-bromo-6-methyl-2-pyridinyl)-3-methylbenzamide has been investigated for its potential to act as a drug candidate for the treatment of various diseases such as cancer, inflammatory disorders, and neurodegenerative diseases. This compound has shown promising results in preclinical studies and is currently undergoing further evaluation in clinical trials.

properties

IUPAC Name

N-(5-bromo-6-methylpyridin-2-yl)-3-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrN2O/c1-9-4-3-5-11(8-9)14(18)17-13-7-6-12(15)10(2)16-13/h3-8H,1-2H3,(H,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZOOFLAFGRPVJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=NC(=C(C=C2)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-bromo-6-methylpyridin-2-yl)-3-methylbenzamide

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